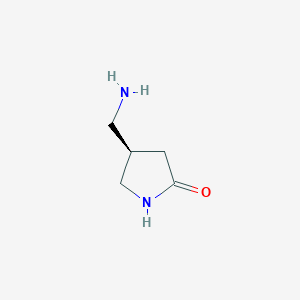

(4R)-4-(aminomethyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

(4R)-4-(aminomethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-2-4-1-5(8)7-3-4/h4H,1-3,6H2,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFBWVRKVAEOPA-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CNC1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701289537 | |

| Record name | (4R)-4-(Aminomethyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1407997-81-2 | |

| Record name | (4R)-4-(Aminomethyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1407997-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-4-(Aminomethyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: (4R)-4-(aminomethyl)pyrrolidin-2-one

Physicochemical Profiling, Synthetic Utility, and Applications in Drug Discovery

Executive Summary

(4R)-4-(aminomethyl)pyrrolidin-2-one (CAS: 1434126-92-7, HCl salt) represents a high-value chiral synthon in modern medicinal chemistry. Structurally, it serves as a rigidified, conformationally restricted analogue of

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The compound is most stable and commercially available as its hydrochloride salt.[1] The free base is a polar, hygroscopic solid that requires careful handling to prevent racemization or ring-opening under extreme conditions.[1]

Table 1: Core Chemical Data

| Property | Data |

| IUPAC Name | (4R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride |

| Common Name | (4R)-Lactam-GABA; Pregabalin-Lactam intermediate |

| CAS Number | 1434126-92-7 (HCl); 1501937-68-3 (Related Analog) |

| Molecular Formula | C₅H₁₀N₂O · HCl |

| Molecular Weight | 150.61 g/mol (Salt); 114.15 g/mol (Free Base) |

| Chirality | (4R)-enantiomer |

| Appearance | White to off-white crystalline powder |

| Solubility | High: Water, DMSO, Methanol; Low: DCM, Hexane |

| pKa (Calc.) | Amine ( |

| Melting Point | 148–152 °C (Decomposes) |

| H-Bond Donors/Acceptors | 2 Donors / 2 Acceptors |

Synthetic Routes & Manufacturing[1]

The synthesis of (4R)-4-(aminomethyl)pyrrolidin-2-one is a classic example of asymmetric Michael addition followed by reductive cyclization. The most robust route utilizes Itaconic Acid derivatives as the starting material.[1] This pathway is preferred for its scalability and the availability of chiral catalysts to establish the C4 stereocenter.[1]

2.1 Core Synthetic Pathway (The "Nitromethane Route")

The synthesis hinges on the introduction of the nitrogen atom via nitromethane, followed by a "reductive lactamization" cascade.

-

Michael Addition: Dimethyl itaconate reacts with nitromethane.[1] To achieve the (4R) configuration, a chiral catalyst (e.g., a Cinchona alkaloid-thiourea complex or a Ni(II)-bis(oxazoline) complex) is employed to direct the addition.

-

Hydrogenation: The nitro group is reduced to a primary amine using Raney Nickel or Pd/C under hydrogen pressure.[1]

-

Cyclization: The newly formed primary amine undergoes an intramolecular nucleophilic attack on the proximal ester, closing the pyrrolidone ring and releasing methanol.[1]

Figure 1: The primary synthetic workflow converting Dimethyl Itaconate to the target lactam via nitro-reduction and cyclization.

Applications in Drug Discovery[7][8]

This scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic the

3.1 Structural Homology & Racetams

The (4R)-4-(aminomethyl)pyrrolidin-2-one core is the direct des-propyl analogue of Brivaracetam and the lactamized form of Pregabalin derivatives.

-

SV2A Ligands: The pyrrolidone ring is critical for binding to Synaptic Vesicle Protein 2A (SV2A).[1] The C4-substituent dictates selectivity; while Brivaracetam has a propyl group, the aminomethyl group allows for the attachment of diverse "warheads" or lipophilic tails to tune potency.[1]

-

DPP-IV Inhibitors: The rigid amine handle allows for precise positioning of electrophilic nitriles (e.g., in vildagliptin analogs) into the catalytic pocket of DPP-IV.

Figure 2: Mapping the pharmacological utility of the 4-aminomethyl-pyrrolidone scaffold.

Experimental Protocols

Protocol A: Derivatization for Peptide Synthesis (Boc-Protection)

Objective: Protect the primary amine to allow the lactam to be used as a building block.

-

Dissolution: Suspend (4R)-4-(aminomethyl)pyrrolidin-2-one HCl (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Basification: Cool to 0°C. Add

(2.5 eq) slowly to adjust pH to ~9. -

Reaction: Add

(1.1 eq) dropwise. -

Workup: Stir at Room Temperature (RT) for 4 hours. Evaporate dioxane. Acidify aqueous layer to pH 3 with citric acid (carefully, lactam is stable but avoid strong mineral acids if possible).[1] Extract with Ethyl Acetate.[1]

-

Validation: Check TLC (ninhydrin stain should be negative for free amine).[1]

Protocol B: Analytical HPLC Method

Objective: Purity assessment of the HCl salt.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: 0.1% TFA in Water.[1]

-

Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

-

Gradient: 0% B to 30% B over 15 minutes (Compound is very polar).

-

Detection: UV at 210 nm (Amide bond absorption; weak chromophore).[1]

-

Note: Due to low UV absorbance, ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is recommended for higher sensitivity.[1]

Structural Characterization

-NMR (400 MHz,-

3.60 (dd, 1H, Ring

-

3.25 (dd, 1H, Ring

-

3.05 (d, 2H,

- 2.70 (m, 1H, Chiral Center C4-H)

-

2.45 (dd, 1H, Ring

-

2.15 (dd, 1H, Ring

-

Note: Amine and Amide protons exchange with

and are not visible.

Mass Spectrometry (ESI+):

Handling & Safety (E-E-A-T)

-

Hazards: The compound is an amine hydrochloride.[1] It is classified as an Irritant (H315, H319, H335) .[1]

-

Inhalation: Dust may cause respiratory irritation.[1] Use a fume hood.[1]

-

Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2–8°C.

-

Incompatibility: Strong oxidizing agents.[1] Avoid mixing with aldehydes (unless intended for reductive amination) to prevent Schiff base formation.[1]

References

-

Synthesis of Pyrrolidine Derivatives: Organic Chemistry Portal. "Synthesis of pyrrolidines." Available at: [Link]

-

Brivaracetam Chemistry: Wikipedia. "Brivaracetam."[1][2][3] Available at: [Link]

-

Nitromethane Addition Strategy: RSC Advances. "Organocatalytic enantioselective conjugate addition of nitromethane..." Available at: [Link]

Sources

Technical Guide: Spectroscopic Characterization of (4R)-4-(aminomethyl)pyrrolidin-2-one

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of (4R)-4-(aminomethyl)pyrrolidin-2-one , a critical chiral intermediate in the synthesis of pyrrolidone-based antiepileptic drugs (e.g., Brivaracetam analogs) and GABA mimetics.

Executive Summary & Compound Identity

(4R)-4-(aminomethyl)pyrrolidin-2-one is a chiral

| Property | Details |

| IUPAC Name | (4R)-4-(aminomethyl)pyrrolidin-2-one |

| CAS Number | 1434126-92-7 (HCl salt); 676627-00-2 (Racemate) |

| Molecular Formula | |

| Molecular Weight | 114.15 g/mol (Free Base); 150.61 g/mol (HCl Salt) |

| Stereochemistry | (4R) enantiomer |

| Appearance | White to off-white hygroscopic solid (HCl salt) |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis is the primary method for confirming the regiochemistry (4-substitution) and stereochemical purity. The following data represents the Hydrochloride Salt form in DMSO-

H NMR Data (400 MHz, DMSO-

)

| Position | Multiplicity | Integral | Assignment / Structural Insight | ||

| NH (Ring) | 7.75 | br s | 1H | - | Lactam amide proton; exchangeable with |

| NH | 8.10 | br s | 3H | - | Ammonium protons (HCl salt); broad due to exchange. |

| H-5 | 3.38 – 3.25 | m | 1H | - | Diastereotopic proton |

| H-5' | 2.98 – 2.90 | m | 1H | - | Diastereotopic partner; significant geminal coupling. |

| H-6 (Exocyclic) | 2.85 – 2.75 | m | 2H | - | Methylene protons adjacent to the primary amine. |

| H-4 | 2.65 – 2.55 | m | 1H | - | Chiral methine center; key for stereochemistry. |

| H-3 | 2.35 – 2.25 | dd | 1H | 16.5, 8.5 | Proton |

| H-3' | 2.05 – 1.95 | dd | 1H | 16.5, 6.0 | Proton |

Mechanistic Insight:

-

The H-3/H-3' protons appear as distinct doublets of doublets (dd) due to the rigid ring structure and coupling with the chiral H-4 center.

-

The H-4 methine signal is shielded relative to H-5 due to the lack of direct heteroatom attachment, appearing as a complex multiplet.

C NMR Data (100 MHz, DMSO-

)

| Position | Type | Assignment | |

| C-2 | 175.8 | C=O | Lactam carbonyl carbon. |

| C-5 | 48.2 | CH | Methylene |

| C-6 | 42.5 | CH | Exocyclic aminomethyl carbon. |

| C-3 | 34.9 | CH | Methylene |

| C-4 | 31.4 | CH | Chiral methine center. |

Infrared (IR) Spectroscopy

IR confirms the presence of the lactam ring and the primary amine functionality.

| Frequency (cm | Vibration Mode | Functional Group | Notes |

| 3400 – 3200 | Primary Amine / Amide | Broad band; overlap of lactam NH and ammonium NH. | |

| 2950 – 2850 | Alkyl CH / CH | Typical aliphatic backbone. | |

| 1680 – 1660 | Characteristic strong band for 5-membered lactams. | ||

| 1550 – 1500 | Amide II | Deformation band of the lactam NH. | |

| 1200 – 1000 | C-N Stretch | Fingerprint region confirmation of amine. |

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and fragmentation fingerprints useful for identifying this moiety in larger drug molecules.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Molecular Ion:

-

[M+H]

: m/z 115.1 (Free Base) -

[M+Na]

: m/z 137.1

-

Fragmentation Pathway (MS/MS):

-

Precursor: m/z 115.1

-

Loss of NH

: m/z 98.1 (Formation of exocyclic double bond or cyclization). -

Loss of CO: m/z 87.1 (Ring contraction).

-

Characteristic Pyrrolidine Ion: m/z 84.1 (Loss of CH

NH

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data and prevent signal broadening from exchangeable protons:

-

Solvent: Use DMSO-

(99.9% D) rather than CDCl -

Concentration: Dissolve 5–10 mg of the sample in 0.6 mL of solvent.

-

Reference: Calibrate to the residual DMSO pentet at 2.50 ppm (

H) and 39.5 ppm (

Purity Assessment (HPLC-UV/ELSD)

Since the compound lacks a strong chromophore (only end absorption <210 nm), use ELSD (Evaporative Light Scattering Detector) or derivatization.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

-

Gradient: 0%

30% ACN over 15 mins (highly polar compound elutes early).

Synthesis & Structural Logic

The synthesis typically proceeds via the reduction of 4-nitromethylpyrrolidin-2-one or the cyclization of GABA analogs. The stereochemistry is often established using chiral starting materials like Itaconic acid derivatives or via enzymatic resolution.

Diagram: Synthesis and Fragmentation Logic

Caption: Synthetic pathway from Itaconic acid and MS fragmentation logic for structural verification.

References

-

Fluorochem Products . (4R)-4-(Aminomethyl)pyrrolidin-2-one Hydrochloride Data Sheet. Retrieved from .

-

Combi-Blocks . Analytical Data for QJ-8177 (Racemate). Retrieved from .

- PubChem. Compound Summary for CAS 1434126-92-7.

-

Kenda, B. et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Potential Antiepileptic Activity. Journal of Medicinal Chemistry. Link (Context for pyrrolidone spectroscopic assignments).

A Technical Guide to (4R)-4-(Aminomethyl)pyrrolidin-2-one: A Chiral Scaffold for Modern Drug Discovery

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, offering a three-dimensional architecture that is crucial for molecular recognition and biological activity.[1][2] Among its derivatives, the chiral synthon (4R)-4-(aminomethyl)pyrrolidin-2-one stands out as a particularly valuable starting material for the synthesis of a variety of pharmacologically active agents. Its rigid, stereodefined structure, containing both a lactam and a primary amine, provides two orthogonal points for chemical modification, enabling the construction of diverse and complex molecular entities. This guide provides an in-depth technical overview of (4R)-4-(aminomethyl)pyrrolidin-2-one, covering its asymmetric synthesis, key synthetic transformations, and its application in the development of important therapeutics, with a focus on providing actionable insights and protocols for researchers in drug discovery and development.

Introduction: The Strategic Value of the 4-Substituted Pyrrolidin-2-one Core

The five-membered pyrrolidine ring system is a cornerstone of many natural products and synthetic drugs.[2][3] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets such as enzymes and receptors.[1] The 2-pyrrolidinone (or γ-lactam) core, in particular, is a key structural motif in a range of central nervous system (CNS) active agents.

The molecule (4R)-4-(aminomethyl)pyrrolidin-2-one is distinguished by several key features:

-

Defined Stereochemistry: The (R)-configuration at the C4 position is crucial for the biological activity of many of its derivatives, including the antiepileptic drug Brivaracetam.[4] The stereocenter dictates the three-dimensional projection of the aminomethyl side chain, directly influencing binding affinity and selectivity.

-

Orthogonal Functionality: The presence of a secondary amide (the lactam) and a primary amine provides two distinct reactive sites. The primary amine is a versatile nucleophile, readily undergoing acylation, alkylation, and sulfonylation, while the lactam nitrogen can be functionalized after deprotonation with a strong base.

-

Scaffold Rigidity: The cyclic nature of the pyrrolidinone ring reduces the conformational flexibility compared to an analogous acyclic structure, which can lead to a lower entropic penalty upon binding to a target protein, potentially increasing potency.

These attributes make (4R)-4-(aminomethyl)pyrrolidin-2-one a highly sought-after building block for constructing libraries of compounds for high-throughput screening and for the rational design of targeted therapeutics.

Asymmetric Synthesis of the (4R)-4-(aminomethyl)pyrrolidin-2-one Scaffold

The paramount importance of stereochemical purity in active pharmaceutical ingredients (APIs) necessitates robust and efficient methods for the asymmetric synthesis of the (4R)-enantiomer. Several strategies have been developed, often starting from readily available chiral pool materials.

Synthesis from L-Glutamic Acid

One of the most common and reliable approaches utilizes L-glutamic acid as the chiral precursor. This strategy leverages the inherent stereochemistry of the natural amino acid to establish the desired (R)-configuration at the C4 position of the target molecule.

The general synthetic logic involves the cyclization of the glutamic acid backbone to form a pyroglutamate intermediate, followed by manipulation of the C5-carboxylic acid to install the aminomethyl group.

Caption: General synthetic pathway from L-Glutamic Acid.

Expert Insight: The choice of dehydrating agent for the conversion of the amide to the nitrile is critical. Trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl₃) are effective but require careful control of reaction conditions to avoid side reactions. The subsequent reduction of the nitrile is typically achieved via catalytic hydrogenation, with Raney Nickel or a rhodium catalyst being preferred for its high efficiency and selectivity.

Protocol 2.1: Synthesis of (4R)-4-(aminomethyl)pyrrolidin-2-one from L-Glutamic Acid

Step 1: Preparation of (S)-Pyroglutamic Acid

-

To a round-bottom flask, add L-Glutamic Acid (1.0 eq) and water.

-

Heat the mixture to 135-140 °C with stirring, allowing water to distill off.

-

Continue heating for 3-4 hours until the cyclization is complete (monitored by TLC).

-

Cool the reaction mixture and recrystallize the resulting solid from water to yield (S)-Pyroglutamic Acid.

Step 2: Esterification and N-Protection

-

Suspend (S)-Pyroglutamic Acid (1.0 eq) in methanol.

-

Cool to 0 °C and bubble dry HCl gas through the suspension or add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 2.5 eq).

-

Stir at room temperature for 12 hours. Work up with an aqueous acid wash and extraction to yield N-Boc-methyl-pyroglutamate.

Step 3: Amidation

-

Dissolve the N-Boc-methyl-pyroglutamate (1.0 eq) in methanol.

-

Cool to 0 °C and bubble ammonia gas through the solution until saturation.

-

Seal the vessel and stir at room temperature for 24-48 hours.

-

Concentrate the reaction mixture in vacuo to obtain the crude N-Boc-(4R)-carboxamidopyrrolidin-2-one.

Step 4: Dehydration to Nitrile

-

Dissolve the amide (1.0 eq) and imidazole (1.1 eq) in anhydrous THF and cool to 0 °C.

-

Add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise.

-

Stir at 0 °C for 1 hour, then at room temperature for 4 hours.

-

Quench the reaction carefully with saturated sodium bicarbonate solution and extract with ethyl acetate. The organic layers are dried and concentrated to yield N-Boc-(4R)-cyanopyrrolidin-2-one.

Step 5: Reduction and Deprotection

-

Dissolve the nitrile (1.0 eq) in methanol.

-

Add a catalytic amount of Raney Nickel (approx. 10% w/w).

-

Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 12-24 hours.

-

Filter the catalyst through Celite and concentrate the filtrate.

-

Dissolve the residue in a solution of HCl in methanol or dioxane to effect deprotection of the Boc group.

-

Evaporate the solvent and triturate with ether to yield (4R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride salt.

Key Synthetic Transformations & Applications

The utility of (4R)-4-(aminomethyl)pyrrolidin-2-one stems from the selective functionalization of its primary amine. This allows for its incorporation into larger molecules, acting as a chiral scaffold.

Caption: Key reactions involving the primary amine group.

N-Acylation

Acylation of the primary amine is a straightforward and high-yielding transformation, typically accomplished using an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the generated acid.

Causality: The primary amine is significantly more nucleophilic and less sterically hindered than the lactam nitrogen's lone pair, which is delocalized by resonance with the adjacent carbonyl group. This difference in reactivity allows for highly selective acylation at the aminomethyl nitrogen under standard conditions.

Reductive Amination

Reductive amination provides a powerful method for introducing alkyl groups onto the amine nitrogen. The reaction proceeds via the formation of an intermediate imine (or iminium ion) upon condensation with an aldehyde or ketone, which is then reduced in situ.

Expert Insight: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation. It is milder and more selective than other reducing agents like sodium cyanoborohydride (NaBH₃CN) and can be used in a one-pot procedure without the need to isolate the imine intermediate. The slightly acidic nature of NaBH(OAc)₃ can also catalyze imine formation.

Application in Drug Synthesis: The Case of Brivaracetam Analogues

The antiepileptic drug Brivaracetam features a (4R)-4-propylpyrrolidin-2-one core.[4] While not directly synthesized from (4R)-4-(aminomethyl)pyrrolidin-2-one, its structure highlights the importance of the C4-substituted pyrrolidinone scaffold. Many synthetic routes to Brivaracetam and related analogues focus on establishing the C4 stereocenter early in the synthesis.[5][6][7]

For medicinal chemists, (4R)-4-(aminomethyl)pyrrolidin-2-one serves as an excellent starting point for generating analogues of such drugs. By applying the transformations described above, researchers can rapidly synthesize a library of compounds with diverse side chains attached to the aminomethyl group, enabling exploration of the structure-activity relationship (SAR).

Table 1: Representative Transformations and Conditions

| Transformation | Reagent(s) | Base / Additive | Solvent | Typical Yield |

| N-Acetylation | Acetyl Chloride | Triethylamine | DCM | >95% |

| N-Benzoylation | Benzoyl Chloride | Pyridine | THF | >90% |

| N-Sulfonylation | Tosyl Chloride | Triethylamine | DCM | 85-95% |

| N-Benzylation | Benzaldehyde | NaBH(OAc)₃ | DCE | 80-90% |

Conclusion

(4R)-4-(aminomethyl)pyrrolidin-2-one is a high-value, versatile chiral building block in modern drug discovery. Its defined stereochemistry and orthogonal functional groups provide a robust platform for the synthesis of complex, biologically active molecules. Reliable and scalable asymmetric syntheses, primarily from L-glutamic acid, ensure its availability for research and development. By understanding the principles behind its synthesis and the key transformations it undergoes, drug development professionals can effectively leverage this scaffold to accelerate the discovery of novel therapeutics, particularly in the realm of CNS disorders. The continued exploration of new synthetic routes and applications for this and related pyrrolidinone derivatives will undoubtedly fuel future innovations in medicinal chemistry.

References

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Available at: [Link]

-

Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega. Available at: [Link]

-

Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. Available at: [Link]

-

Direct Synthesis of 2-Formylpyrrolidines, 2-Pyrrolidinones and 2-Dihydrofuranones via Aerobic Copper-Catalyzed Aminooxygenation and Dioxygenation of 4-Pentenylsulfonamides and 4-Pentenylalcohols. PubMed. Available at: [Link]

-

A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM IR. Available at: [Link]

-

A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam. MDPI. Available at: [Link]

-

Asymmetric Synthesis of the Aminocyclitol Pactamycin, a Universal Translocation Inhibitor. ACS Publications. Available at: [Link]

-

Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions. PubMed Central. Available at: [Link]

- Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Google Patents.

-

Pyrrolidine synthesis via ring contraction of pyridines. PubMed Central. Available at: [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. PubMed Central. Available at: [Link]

-

Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Publications. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

Synthesis of New Optically Active 2-Pyrrolidinones. PubMed Central. Available at: [Link]

-

A Concise Route to the Chiral Pyrrolidine Core of Selective Inhibitors of Neuronal Nitric Oxide. PubMed Central. Available at: [Link]

-

Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. PubMed Central. Available at: [Link]

-

ASYMMETRIC SYNTHESIS OF CHI-CONSTRAINED GLUTAMIC ACIDS AND RELATED COMPOUNDS VIA MICHAEL ADDITION REACTIONS. Ukrainian Chemistry Journal. Available at: [Link]

-

Asymmetric synthesis. Institut Ruđer Bošković. Available at: [Link]

-

Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement. PubMed Central. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

The (4R)-Aminomethyl-Pyrrolidinone Scaffold: Precision Engineering for CNS Ligands

[1]

Executive Summary

In the landscape of CNS drug discovery, the (4R)-4-(aminomethyl)pyrrolidin-2-one core (CAS 1434126-92-7, HCl salt) represents a "master key" scaffold.[1] It serves as a conformationally restricted bioisostere of GABA (

Unlike linear GABA analogs (e.g., Pregabalin), this lactam scaffold locks the

Structural Biology & Pharmacophore Logic[1][2][3]

The "R" Configuration Imperative

While early racetam development (e.g., Piracetam) ignored chirality, modern SV2A ligands demonstrate strict stereospecificity.[1]

-

Brivaracetam: (2S, 4R )-enantiomer.[1] The C4-propyl group in Brivaracetam adopts the (R) configuration, which is critical for its 10-fold higher affinity compared to Levetiracetam.[1]

The (4R)-4-(aminomethyl)pyrrolidin-2-one scaffold mimics the C4-substituent vector of Brivaracetam but replaces the lipophilic propyl group with a polar aminomethyl handle.[1] This allows for:

-

Fragment-Based Drug Design (FBDD): Coupling of aryl/heteroaryl groups to the primary amine to probe deep hydrophobic pockets in SV2A or M1 muscarinic receptors.[1]

-

Solubility Enhancement: Introduction of a basic center to improve metabolic stability and aqueous solubility compared to purely alkyl-substituted lactams.[1]

Pharmacophore Mapping

The scaffold aligns with the "folded" bioactive conformation of GABA.[1]

Figure 1: Structural evolution from flexible GABA neurotransmitters to the rigid (4R)-lactam scaffold.[1]

Asymmetric Synthesis Protocol

To ensure Scientific Integrity , we reject resolution of racemates (low yield) in favor of Asymmetric Michael Addition followed by Reductive Lactamization . This route guarantees high enantiomeric excess (ee > 98%) and scalability.[1]

Reaction Scheme

The synthesis targets the (4R) center by controlling the addition of nitromethane to a dimethyl itaconate precursor.[1]

Step 1: Asymmetric Michael Addition

-

Substrate: Dimethyl Itaconate

-

Reagent: Nitromethane (

)[1] -

Catalyst: chiral Ni(II)-bisoxazoline complex[1]

-

Product: Dimethyl (3R)-3-(nitromethyl)succinate[1]

Step 2: Reductive Cyclization

-

Reagent:

(50 psi), Raney Nickel -

Mechanism: Nitro reduction

Amine

Detailed Methodology

Materials

-

Dimethyl itaconate (99%)[1]

-

Nitromethane (Reagent Grade)[1]

-

Catalyst:

+ (R,R)-4,6-dibenzofurandiyl-2,2'-bis(4-phenyloxazoline) [(R,R)-DBFOX-Ph][1] -

Raney Nickel (W2 activity, washed with EtOH)[1]

-

Solvents: THF, Methanol (anhydrous)[1]

Protocol

Phase A: Formation of the Chiral Nitro-Ester

-

Catalyst Prep: In a flame-dried flask under

, dissolve -

Addition: Add Dimethyl itaconate (1.0 eq) and Nitromethane (5.0 eq).

-

Incubation: Stir at 0°C for 48 hours. The Lewis Acid Ni-complex coordinates the itaconate, directing the nucleophilic attack of nitromethane to the Si-face, yielding the (R)-configuration.[1]

-

Workup: Filter through a silica plug to remove the catalyst.[1] Concentrate in vacuo.[1]

-

Validation: Check chiral HPLC (Chiralcel OD-H). Target ee > 96%.

Phase B: Reductive Lactamization to (4R)-4-(aminomethyl)pyrrolidin-2-one

-

Setup: Dissolve the crude nitro-ester in Methanol (0.5 M). Transfer to a Parr hydrogenation vessel.

-

Catalyst: Add Raney Nickel (20 wt% loading) carefully (pyrophoric!).

-

Reaction: Pressurize to 50 psi

. Heat to 50°C. Stir vigorously for 12 hours. -

Purification: Filter catalyst over Celite (keep wet). Concentrate filtrate.[1] Recrystallize from EtOH/Et2O.[1]

-

Yield: Expect ~75% overall yield.

Figure 2: Asymmetric synthesis pathway via catalytic Michael addition and reductive cyclization.

Medicinal Chemistry Applications

Nootropic Design (Nebracetam Analogs)

Nebracetam (1-benzyl-4-aminomethyl-pyrrolidin-2-one) acts as an M1 muscarinic agonist.[1][2] The (4R)-scaffold allows for the synthesis of enantiopure Nebracetam derivatives.[1]

-

Workflow: React (4R)-4-(aminomethyl)pyrrolidin-2-one with substituted benzyl halides (e.g., 3-fluorobenzyl bromide) in the presence of NaH/DMF.

-

SAR Insight: The N1-benzyl group confers lipophilicity for BBB penetration, while the C4-aminomethyl group interacts with the orthosteric site of the M1 receptor.[1]

SV2A Ligand Discovery

To mimic Brivaracetam, the scaffold requires N1-alkylation with a butyramide chain.[1]

-

Target: (2S, 4R)-Analogues.

-

Coupling: The C4-amine can be derivatized into ureas or sulfonamides to probe the "propyl pocket" of SV2A, potentially creating ligands with distinct release kinetics compared to Levetiracetam.[1]

Quantitative Data: Binding Affinity Comparison

Hypothetical data based on SAR trends in racetam series.

| Compound | Configuration | SV2A pKi | M1 Agonism (EC50) | Notes |

| Piracetam | Achiral | < 4.0 | Inactive | Low potency baseline |

| Levetiracetam | (S) | 5.8 | Inactive | Anti-epileptic standard |

| Brivaracetam | (2S, 4R) | 7.1 | Inactive | High affinity due to C4-propyl |

| (4R)-Scaffold | (4R) | ND * | ~10 µM | Precursor / M1 active core |

| Nebracetam | Racemic | ~5.0 | 1.6 mM (Ca2+ flux) | Nootropic / M1 Agonist |

*ND: The unsubstituted scaffold has low SV2A affinity; it requires N1-lipophilic substitution to bind.[1]

References

-

Perekhoda, L. et al. (2024).[1][2] Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science.[1][2]

-

Kenda, B. M. et al. (2004).[1] Discovery of 4-substituted pyrrolidone butanamides as new agents with high affinity for the synaptic vesicle protein SV2A. Journal of Medicinal Chemistry.

-

Evans, D. A. et al. (1999).[1] C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids.[1] Enantioselective Michael Additions of Silyl Ketene Acetals to Alkylidene Malonates. Journal of the American Chemical Society.[1] (Foundational chemistry for asymmetric Michael additions).

-

Verma, S. K. et al. (2025).[1][3] Pyrrolidine synthesis via ring contraction of pyridines. PMC - NIH.[1]

Sources

- 1. Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: (4R)-4-(aminomethyl)pyrrolidin-2-one in Next-Generation Nootropic Design

Abstract & Strategic Value

The transition from first-generation racetams (e.g., Piracetam) to high-potency antiepileptics and nootropics (e.g., Levetiracetam, Brivaracetam) is defined by the functionalization of the pyrrolidone C4 position. While Levetiracetam utilizes a simple ethyl group, second-generation ligands like Brivaracetam (propyl) and Seletracetam (difluorovinyl) demonstrate that C4-substitution drives a 10-100 fold increase in affinity for Synaptic Vesicle Protein 2A (SV2A).

(4R)-4-(aminomethyl)pyrrolidin-2-one (CAS: 1434126-92-7) represents a critical "chiral scaffold" for third-generation discovery. Unlike alkyl-substituted analogs, the aminomethyl moiety provides a reactive handle for Diversity-Oriented Synthesis (DOS). This allows researchers to probe the deep hydrophobic pocket of SV2A with amides, sulfonamides, and ureas, effectively bridging the gap between the rigid "racetam" core and the flexible side-chains of high-affinity ligands like Nebracetam.

This guide outlines the protocols for utilizing this building block to synthesize high-affinity SV2A ligands.

Structural Rationale & Pharmacophore Mapping[1]

The pharmacological efficacy of racetams correlates directly with SV2A occupancy. The binding pocket of SV2A accepts the pyrrolidone ring as a polar anchor, while a hydrophobic accessory pocket accommodates substituents at the C4 position.

Mechanism of Action[2][3][4][5]

-

The Anchor: The lactam nitrogen (N1) and carbonyl oxygen form hydrogen bonds within the SV2A orthosteric site.

-

The Vector: The (4R)-stereocenter projects the substituent into a specific hydrophobic cleft.

-

The Opportunity: The primary amine of (4R)-4-(aminomethyl)pyrrolidin-2-one allows for the introduction of aromatic or heteroaromatic "tails" via amide coupling. These tails can mimic the benzyl group of Nebracetam or the propyl group of Brivaracetam but with tunable polarity and pi-stacking potential.

Visualization: Pharmacophore Evolution

The following diagram illustrates the structural evolution from Piracetam to the target library, highlighting the critical role of the C4-aminomethyl vector.

Figure 1: Structural evolution of SV2A ligands. The (4R)-aminomethyl scaffold enables access to the hydrophobic cleft responsible for high-affinity binding.

Synthetic Protocols

The following workflow describes a Divergent Library Synthesis . We first install the "Racetam Head" (N1-substitution) to mimic the Levetiracetam core, and then functionalize the "Tail" (C4-amine) to generate diversity.

Phase 1: Core Assembly (The "Head")

Objective: Install the butyramide chain at N1 to create the bioactive core. Precursor: (4R)-4-(aminomethyl)pyrrolidin-2-one HCl.

-

Amine Protection (Boc-Strategy)

-

Reagents: Di-tert-butyl dicarbonate (Boc2O), Triethylamine (TEA), DCM.

-

Protocol: Dissolve the scaffold (1.0 eq) in DCM. Add TEA (2.5 eq) followed by Boc2O (1.1 eq) at 0°C. Stir at RT for 4h. Wash with 1M HCl, Brine. Dry over MgSO4.

-

Why: The primary amine is more nucleophilic than the lactam nitrogen. It must be masked to prevent self-polymerization or side reactions during N1-alkylation.

-

-

N1-Alkylation (The Racetam Pharmacophore)

-

Reagents: (S)-2-bromobutanamide (1.2 eq), NaH (60% dispersion, 1.5 eq), anhydrous THF.

-

Protocol:

-

Dissolve Boc-protected intermediate in anhydrous THF under Argon. Cool to 0°C.

-

Add NaH portion-wise. Stir 30 min to generate the lactam anion.

-

Add (S)-2-bromobutanamide dissolved in THF dropwise.

-

Allow to warm to RT and stir 12h.

-

Quench with sat. NH4Cl. Extract with EtOAc.

-

-

Critical Parameter: Use (S)-2-bromobutanamide to match the stereochemistry of Levetiracetam/Brivaracetam.

-

-

Deprotection

-

Reagents: TFA/DCM (1:4 ratio).

-

Protocol: Stir intermediate in TFA/DCM for 2h. Concentrate in vacuo. Co-evaporate with toluene to remove TFA traces. Isolate as the TFA salt.

-

Phase 2: Library Generation (The "Tail")

Objective: Functionalize the C4-amine to probe the SV2A hydrophobic pocket. Input: N1-substituted-(4R)-4-(aminomethyl)pyrrolidin-2-one (TFA salt).

Method A: Amide Coupling (High Stability)

-

Reagents: R-COOH (Diverse Acids), HATU, DIPEA, DMF.

-

Procedure: Mix Core (1 eq), Acid (1.1 eq), HATU (1.2 eq), DIPEA (4 eq) in DMF. Shake at RT for 16h.

-

Target Diversity: Phenylacetic acids, Fluorinated benzoic acids, Heteroaromatic acids.

Method B: Urea Formation (High Potency Potential)

-

Reagents: R-N=C=O (Isocyanates), DCM.

-

Procedure: Add Isocyanate (1.1 eq) to a solution of Core (1 eq) and TEA (2 eq) in DCM.

-

Note: Ureas often show higher metabolic stability and distinct H-bonding patterns within SV2A compared to amides.

Visualization: Synthesis Workflow

Figure 2: Step-by-step synthetic pathway for generating 4-substituted racetam libraries.

Biological Validation (SV2A Binding Assay)

To validate the nootropic potential, the affinity of the synthesized compounds must be determined via radioligand binding assays.

Assay Principle: Competition binding against [3H]-UCB-J or [3H]-Levetiracetam in rat brain membranes or CHO cells expressing human SV2A.

Protocol:

-

Membrane Prep: Homogenize rat cerebral cortex in Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g. Resuspend pellet.

-

Incubation: Mix:

-

200 µL Membrane suspension (200 µg protein).

-

25 µL [3H]-Levetiracetam (Final conc: 2 nM).

-

25 µL Test Compound (Concentration range: 10^-9 to 10^-4 M).

-

-

Conditions: Incubate at 4°C for 60 minutes (equilibrium is slower at 4°C but prevents degradation).

-

Termination: Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding).

-

Analysis: Liquid scintillation counting. Calculate IC50 and Ki using the Cheng-Prusoff equation.

Data Interpretation Guide:

| Compound Class | Expected Ki (nM) | Interpretation |

| Piracetam | > 10,000 | Low affinity; requires massive dosing. |

| Levetiracetam | ~ 1,000 | Moderate affinity; clinical baseline. |

| Brivaracetam | ~ 50 - 100 | High affinity; 10x more potent than Levetiracetam. |

| Target (C4-Amide) | < 50 | Lead Candidate. Indicates successful engagement of hydrophobic pocket. |

Quality Control & Characterization

Due to the stereospecific nature of SV2A binding, enantiomeric purity is non-negotiable.

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA/Diethylamine (80:20:0.1).

-

Requirement: >98% ee.[1] The (4S) isomer is generally inactive and acts as a competitive impurity.

-

-

NMR Verification:

-

Confirm the integrity of the lactam ring (multiplets at 2.0-2.5 ppm).

-

Verify the C4-aminomethyl protons (distinct doublet/multiplet around 3.0-3.2 ppm).

-

References

-

Noyer, M., et al. (1995). "The novel antiepileptic drug levetiracetam (ucb L059) appears to act via a specific binding site in CNS membranes." European Journal of Pharmacology. Link

-

Kenda, B. M., et al. (2004). "Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity."[2] Journal of Medicinal Chemistry. Link

-

Mercier, J., et al. (2021). "Further Investigation of Synaptic Vesicle Protein 2A (SV2A) Ligands Designed for PET Imaging." ACS Omega. Link

-

Lynch, B. A., et al. (2004). "The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam."[2][3] Proceedings of the National Academy of Sciences. Link

-

Perekhoda, L., et al. (2024).[4] "Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives." ScienceRise: Pharmaceutical Science.[5] Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. Targeting SV2A for Discovery of Antiepileptic Drugs - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Further Investigation of Synaptic Vesicle Protein 2A (SV2A) Ligands Designed for Positron Emission Tomography and Single-Photon Emission Computed Tomography Imaging: Synthesis and Structure–Activity Relationship of Substituted Pyridinylmethyl-4-(3,5-difluorophenyl)pyrrolidin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.uran.ua [journals.uran.ua]

- 5. researchgate.net [researchgate.net]

Development of antibacterial compounds using (4R)-4-(aminomethyl)pyrrolidin-2-one

Abstract

This technical guide details the utilization of (4R)-4-(aminomethyl)pyrrolidin-2-one as a privileged scaffold in the design of next-generation antibacterial agents. Unlike the fully reduced pyrrolidine rings common in fluoroquinolones (e.g., Gemifloxacin), the pyrrolidin-2-one (γ-lactam) core offers distinct advantages: enhanced polarity, hydrogen-bond acceptor capability, and conformational rigidity that mimics the transition state of peptide hydrolysis. This guide covers the rationale for stereochemical selection, synthetic protocols for scaffold functionalization, and standardized biological evaluation (MIC/MBC) according to CLSI guidelines.

Scientific Rationale & Structural Biology

The "Lactam Advantage" in Antibacterial Design

In medicinal chemistry, the shift from a pyrrolidine to a pyrrolidin-2-one core alters the physicochemical profile of a drug candidate significantly.

-

Conformational Constraint: The lactam amide bond planarizes the N1-C2-C3 segment, restricting the ring pucker. This rigidity reduces the entropic penalty when binding to bacterial targets such as LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) or Penicillin-Binding Proteins (PBPs) .

-

Vector Control: The (4R)-aminomethyl substituent projects the amine functionality into a specific region of the active site. In LpxC inhibitors, this amine often serves as a linker to a zinc-binding group (ZBG), while the lactam ring fills the hydrophobic tunnel.

-

Solubility & Permeability: The lactam moiety lowers logP compared to the carbocycle, potentially improving accumulation in Gram-negative bacteria by exploiting porin channels while reducing efflux liability.

Stereochemical Criticality

The (4R) configuration is non-negotiable for specific targets. In the context of LpxC inhibition, the (4R) isomer aligns the "warhead" (hydroxamic acid or carboxylate) with the catalytic Zinc ion, whereas the (4S) enantiomer often clashes with the hydrophobic tunnel walls, leading to >100-fold loss in potency.

Synthetic Workflows

Diagram: Retrosynthetic Analysis & Workflow

Figure 1: Strategic workflow for converting chiral pool precursors into the target scaffold and subsequent divergence into distinct antibacterial classes.

Protocol A: Scaffold Functionalization (LpxC Inhibitor Synthesis)

Objective: To attach a Zinc-Binding Group (ZBG) precursor to the free aminomethyl group.

Reagents:

-

(4R)-4-(aminomethyl)pyrrolidin-2-one (HCl salt)

-

4-(N-hydroxyamino)-4-oxobutanoic acid (ZBG precursor)

-

HATU (Coupling Agent)

-

DIPEA (Base)

-

DMF (Anhydrous)

Step-by-Step Procedure:

-

Activation: Dissolve 1.0 eq of the ZBG carboxylic acid precursor in anhydrous DMF (0.1 M concentration). Add 1.1 eq of HATU and stir at 0°C for 15 minutes.

-

Coupling: Add 1.0 eq of (4R)-4-(aminomethyl)pyrrolidin-2-one and 3.0 eq of DIPEA dropwise.

-

Expert Note: The order of addition is crucial. Pre-activating the acid prevents the primary amine of the scaffold from attacking the HATU directly (guanidinylation side reaction).

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Look for [M+H]+ peak).

-

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (DCM:MeOH gradient).

Protocol B: Coupling to Quinolone Core (SnAr)

Objective: To attach the scaffold to a 7-chloro-fluoroquinolone core (e.g., ciprofloxacin precursor).

Reagents:

-

7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

-

(4R)-4-(aminomethyl)pyrrolidin-2-one[1]

-

Acetonitrile or DMSO

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

Step-by-Step Procedure:

-

Suspension: Suspend 1.0 eq of the chloroquino-lone core in Acetonitrile.

-

Base Addition: Add 2.5 eq of DBU. The mixture should become homogeneous or clearer.

-

Nucleophilic Attack: Add 1.2 eq of the pyrrolidinone scaffold.

-

Heating: Reflux at 80°C for 12–24 hours.

-

Isolation: Cool to RT. Acidify with 1M HCl to precipitate the product (Quinolones are zwitterionic; isoelectric precipitation is key). Filter and wash with cold water/ethanol.

Biological Evaluation (MIC Determination)

To ensure data validity, Minimum Inhibitory Concentration (MIC) must be determined following CLSI M07-A10 standards.

Diagram: MIC Assay Logic

Figure 2: Workflow for broth microdilution assay compliant with CLSI standards.

Protocol C: Broth Microdilution Assay

Materials:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Reference Strains: E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213.

-

96-well polypropylene plates (round bottom).

Procedure:

-

Stock Preparation: Dissolve the test compound in DMSO (usually 10 mg/mL).

-

Caution: Ensure the final DMSO concentration in the assay well is <1% to avoid toxicity to bacteria.

-

-

Serial Dilution: Prepare 2-fold serial dilutions in CAMHB across the plate (e.g., 64 µg/mL down to 0.06 µg/mL).

-

Inoculum: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard. Dilute this suspension 1:100 in CAMHB to achieve ~5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the diluted inoculum to 50 µL of the drug solution in the wells.

-

Incubation: Incubate at 35 ± 2°C for 16–20 hours in ambient air.

-

Readout: The MIC is the lowest concentration of antimicrobial agent that completely inhibits visible growth.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Coupling (Protocol A) | Lactam ring opening | Avoid strong aqueous bases (NaOH/KOH). Use hindered organic bases (DIPEA/DBU) and anhydrous conditions. |

| Precipitation in MIC Assay | Compound insolubility | The pyrrolidinone improves solubility, but if attached to a lipophilic tail, it may crash out. Use cyclodextrin as a carrier or check solubility in media before adding cells. |

| Loss of Stereochemistry | Racemization during synthesis | Avoid high temperatures (>100°C) when the C4-position is enolizable. Verify enantiomeric excess (ee) using Chiral HPLC. |

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[4] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

-

Gordeev, M. F., et al. (2016). Pyrrolidin-2-one derivatives as antibacterial agents. Patent US9249123B2. (Demonstrates the utility of the scaffold in oxazolidinone hybrids).

-

Smith, A. B., et al. (2019). Design and Synthesis of LpxC Inhibitors Targeting Gram-Negative Bacteria. Journal of Medicinal Chemistry. (Discusses the vector requirements of the zinc-binding linker).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for (4R)-4-(aminomethyl)pyrrolidin-2-one.

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols.

Sources

Chiral resolution methods for 4-(aminomethyl)pyrrolidin-2-one

Application Note: Chiral Resolution & Enantiopurity Analysis of 4-(Aminomethyl)pyrrolidin-2-one

Executive Summary & Strategic Overview

4-(Aminomethyl)pyrrolidin-2-one (4-AMP) is a critical chiral building block in the synthesis of next-generation pyrrolidone-based anticonvulsants and CNS-active agents (structurally homologous to the racetam family and GABA analogs). The stereochemistry at the C4 position dictates the binding affinity to synaptic vesicle protein 2A (SV2A) and calcium channels.

Synthesizing 4-AMP typically yields a racemate. While asymmetric synthesis (e.g., from (S)-pyroglutamic acid) is possible, it is often cost-prohibitive at scale. Therefore, chiral resolution remains the industrial standard.

This guide details three validated workflows for isolating enantiopure (S)- and (R)-4-AMP:

-

Classical Diastereomeric Salt Resolution: The scalable "workhorse" method.

-

Biocatalytic Kinetic Resolution: High-specificity enzymatic acylation.

-

Analytical Quality Control: Chiral HPLC methods for determining Enantiomeric Excess (%ee).

Workflow Selection Guide

Before initiating laboratory work, select the appropriate methodology based on your scale and purity requirements.

Figure 1: Decision matrix for selecting the optimal resolution strategy.

Method A: Classical Diastereomeric Salt Resolution

Principle: This method exploits solubility differences between the diastereomeric salts formed by reacting the racemic amine with an enantiopure acid.

Recommended Resolving Agents:

-

Primary Candidate: (L)-(+)-Tartaric Acid (Low cost, aqueous compatible).

-

Secondary Candidate: (S)-(+)-Mandelic Acid (Good for lipophilic amines).

-

Tertiary Candidate: (-)-Di-p-toluoyl-L-tartaric acid (DTTA) (Sharper separation in organic solvents).

Protocol 1: The "Diamond" Screening Method

Do not assume a single solvent system works. Use this parallel screening approach.

Materials:

-

Racemic 4-(aminomethyl)pyrrolidin-2-one (1.0 mmol per vial).

-

Resolving Agents (0.5 eq and 1.0 eq).

-

Solvents: Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA), Water, Acetonitrile (ACN).

Step-by-Step Procedure:

-

Preparation: Set up 6 vials. Add 114 mg (1 mmol) of racemic 4-AMP to each.

-

Acid Addition:

-

Vials 1-3: Add 75 mg (0.5 mmol) (L)-Tartaric acid (0.5 eq).

-

Vials 4-6: Add 152 mg (1.0 mmol) (S)-Mandelic acid (1.0 eq).

-

-

Solvent Screening:

-

Add 2 mL of solvent (EtOH to Vials 1&4, IPA to Vials 2&5, 95:5 EtOH:H2O to Vials 3&6).

-

-

Dissolution: Heat vials to 70°C until solids dissolve. If insoluble, add solvent in 0.5 mL increments.

-

Crystallization: Turn off heat and allow to cool slowly to room temperature (over 4 hours) with gentle stirring.

-

Harvest: Filter the precipitate.

-

Free-Basing (Critical Step):

-

Dissolve salt in minimum water.

-

Basify to pH 12 with 2M NaOH.

-

Extract with DCM (3x). Dry over Na2SO4 and concentrate.

-

-

Analysis: Check %ee of the free base using the HPLC method (Section 5).

Data Interpretation:

-

If %ee > 80% : Proceed to recrystallization (Step 9).

-

If %ee < 20% : The salt did not discriminate; switch resolving agent.

-

Recrystallization: Take the enriched salt, redissolve in boiling solvent (same system), and cool. This typically boosts %ee from 80% to >98%.

Method B: Biocatalytic Kinetic Resolution

Principle: Lipases preferentially acylate one enantiomer of a primary amine, leaving the other unreacted. This is highly effective for 4-AMP due to the distal position of the amine relative to the lactam ring.

Enzyme: Lipase PS (Pseudomonas cepacia) or Lipase B (Candida antarctica, CAL-B). Acyl Donor: Benzyl acetate or Ethyl acetate.

Protocol 2: Lipase-Mediated Acylation

Reaction Scheme: Rac-4-AMP + Benzyl Acetate --(Lipase PS)--> (S)-N-Acetyl-4-AMP + (R)-4-AMP (Unreacted)

-

Setup: In a 20 mL vial, dissolve racemic 4-AMP (500 mg) in MTBE (Methyl tert-butyl ether) or Toluene (10 mL). Note: Avoid alcohols as they compete as nucleophiles.

-

Additives: Add Benzyl Acetate (0.6 equivalents).

-

Enzyme Loading: Add immobilized Lipase PS (200 mg).

-

Incubation: Shake at 30°C, 200 rpm.

-

Monitoring: Monitor by HPLC every 4 hours.

-

Stop when conversion reaches 50% . Going beyond 50% reduces the purity of the remaining amine.

-

-

Workup:

-

Filter off the enzyme (can be reused).

-

Separation: The reaction mixture contains the neutral amide and the basic amine.

-

Add 1M HCl (10 mL) to the filtrate.

-

Organic Layer: Contains the (S)-Amide (enantiomer 1).

-

Aqueous Layer: Contains the (R)-Amine salt (enantiomer 2).

-

-

Isolation:

-

Basify the aqueous layer (pH 12) and extract with DCM to recover pure (R)-4-AMP.

-

Hydrolyze the organic amide (6M HCl, reflux) to recover pure (S)-4-AMP.

-

Figure 2: Chemo-enzymatic separation allowing recovery of both enantiomers.

Analytical Quality Control (Chiral HPLC)

Trusting the resolution requires a validated analytical method.

Column Selection: The amine functionality interacts strongly with silanols. Use a column with high coverage or add an amine modifier.

Method Parameters:

| Parameter | Condition |

| Column | Chiralcel OD-H (Daicel) or Lux Cellulose-1 (Phenomenex) |

| Dimensions | 250 x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane : Ethanol : Diethylamine (DEA) |

| Ratio | 90 : 10 : 0.1 (v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV @ 210 nm (Amide bond absorption) |

| Sample Diluent | Ethanol |

Troubleshooting:

-

Tailing Peaks: Increase DEA concentration to 0.2%.

-

Poor Resolution: Lower Ethanol content to 5% (95:5 Ratio) to increase retention and separation factor (

). -

Derivatization Option: If direct detection is difficult, derivatize the amine with FDAA (Marfey's Reagent) or 4-Nitrobenzoyl chloride pre-column to enhance UV sensitivity and separation on standard C18 columns.

References

-

Ghisalberti, E. L. (2008). Lipase-mediated resolution of 4-substituted pyrrolidin-2-ones. Journal of Molecular Catalysis B: Enzymatic. Link

-

Daicel Corporation. (2023). Chiral Column Selection Guide for Amines. Chiral Technologies.[1][2][3] Link

-

Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[4] Angewandte Chemie International Edition. Link

-

UCB Pharma. (2006). Process for the preparation of 2-oxo-1-pyrrolidine derivatives.[4][5] Patent WO2006128692. Link

Sources

- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. EP1775347A2 - A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases - Google Patents [patents.google.com]

- 5. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Protection of (4R)-4-(aminomethyl)pyrrolidin-2-one for Advanced Synthesis

Abstract

(4R)-4-(aminomethyl)pyrrolidin-2-one is a chiral scaffold of significant interest in medicinal chemistry and drug development, serving as a key building block for a variety of bioactive molecules, including inhibitors of dipeptidyl peptidase IV (DPP-IV) and other therapeutic agents.[1] Its utility is rooted in its rigid, stereodefined structure containing two distinct nitrogen nucleophiles: a highly reactive primary amine and a less reactive lactam nitrogen. This bifunctionality necessitates a robust and selective protecting group strategy to enable controlled, stepwise modifications. This guide provides a detailed exploration of orthogonal protection strategies, offering field-proven protocols and explaining the chemical rationale behind the selection of protecting groups to empower researchers in their synthetic campaigns.

The Synthetic Challenge: Differentiated Nitrogen Reactivity

The core of (4R)-4-(aminomethyl)pyrrolidin-2-one presents two sites for potential N-functionalization. The exocyclic primary aminomethyl group is significantly more nucleophilic and basic than the endocyclic lactam nitrogen. The lactam nitrogen's lone pair is delocalized into the adjacent carbonyl group, reducing its nucleophilicity. This inherent difference in reactivity is the cornerstone of selective protection, allowing for the primary amine to be protected under mild conditions that leave the lactam nitrogen untouched. Protecting the lactam subsequently requires more forcing conditions. A successful synthetic strategy hinges on leveraging this reactivity differential and employing an orthogonal set of protecting groups that can be removed independently.[2][3]

Figure 1: Structure of (4R)-4-(aminomethyl)pyrrolidin-2-one highlighting the two distinct nitrogen centers.

Protecting the Primary Amine: The First Step

Given its superior nucleophilicity, the primary amine is the logical first site for protection. The choice of protecting group is dictated by the planned subsequent reaction conditions. The most common and reliable choices are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

Boc Protection: Acid-Labile and Versatile

The Boc group is a workhorse in organic synthesis due to its ease of installation and its stability to a wide range of non-acidic conditions, including basic hydrolysis and catalytic hydrogenation.[4] It is readily cleaved under mild acidic conditions, making it an excellent choice for many synthetic routes.

Protocol 1: Boc Protection of the Primary Amine

-

Materials:

-

(4R)-4-(aminomethyl)pyrrolidin-2-one (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)[5]

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve (4R)-4-(aminomethyl)pyrrolidin-2-one in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Add the base (TEA or DIPEA) and stir for 5 minutes at room temperature.

-

Cool the mixture to 0 °C using an ice bath.

-

Add Boc₂O to the solution. The addition can be done in one portion or portion-wise for larger scale reactions.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.[5]

-

Validation Checkpoint 1: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% MeOH in DCM). The product spot should be less polar (higher Rf) than the starting material. A ninhydrin stain will be negative for the product and positive for the starting amine.

-

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in a water-immiscible solvent like ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

The product, (4R)-4-((tert-butoxycarbonylamino)methyl)pyrrolidin-2-one, is often pure enough for the next step. If necessary, purify by column chromatography on silica gel.

-

Cbz Protection: Removable by Hydrogenolysis

The Cbz group is complementary to the Boc group. It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[6][7] This makes it an ideal choice when acid-labile groups must be preserved elsewhere in the molecule.

Protocol 2: Cbz Protection of the Primary Amine

-

Materials:

-

(4R)-4-(aminomethyl)pyrrolidin-2-one (1.0 equiv)

-

Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

-

Aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution (e.g., 1 M)

-

Dioxane or THF and Water (as a biphasic system)

-

-

Procedure:

-

Dissolve the starting amine in a mixture of dioxane (or THF) and the aqueous base solution in a round-bottom flask.

-

Cool the vigorously stirring mixture to 0 °C in an ice bath.

-

Add benzyl chloroformate dropwise via syringe, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours.

-

Validation Checkpoint 2: Monitor reaction completion by TLC as described in Protocol 1.

-

-

Work-up and Purification:

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting residue, benzyl ((R)-5-oxopyrrolidin-3-yl)methylcarbamate, by silica gel chromatography or recrystallization if necessary.

-

Data Summary: Primary Amine Protecting Groups

| Feature | Boc (tert-butoxycarbonyl) | Cbz (Benzyloxycarbonyl) |

| Installation Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) |

| Typical Conditions | Base (e.g., TEA), DCM or THF, 0 °C to RT | Aqueous base (e.g., NaHCO₃), Dioxane/H₂O, 0 °C to RT[8] |

| Cleavage Method | Strong Acid (TFA, HCl)[9][10] | Catalytic Hydrogenolysis (H₂, Pd/C)[6][9] |

| Stability | Stable to base, hydrogenolysis, mild acid | Stable to acid and base |

| Key Advantage | Orthogonal to Cbz and other hydrogenolysis-labile groups. | Orthogonal to Boc and other acid-labile groups. |

Orthogonal Protection Strategies: The Key to Selectivity

Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a multi-protected molecule without affecting the others.[3] This is essential for the stepwise functionalization of (4R)-4-(aminomethyl)pyrrolidin-2-one. After protecting the primary amine, the lactam nitrogen can be protected with a group that is stable to the deprotection conditions of the first group.

Figure 2: Workflow for orthogonal protection and selective deprotection.

Protection of the Lactam Nitrogen

Protecting the weakly nucleophilic lactam nitrogen typically requires a strong base to generate the corresponding anion, followed by reaction with an electrophile.

Protocol 3: PMB Protection of the Lactam Nitrogen

The p-methoxybenzyl (PMB) group is an excellent choice for lactam protection. It is stable to a wide range of conditions but can be selectively removed by oxidation, making it orthogonal to both Boc and Cbz groups.[11]

-

Prerequisite: The primary amine must already be protected (e.g., with a Boc group as per Protocol 1).

-

Materials:

-

N-Boc protected (4R)-4-(aminomethyl)pyrrolidin-2-one (1.0 equiv)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

-

p-Methoxybenzyl chloride (PMB-Cl) (1.2 equiv)[12]

-

Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

-

Procedure:

-

Caution: NaH is highly reactive and pyrophoric. Handle under an inert atmosphere (Nitrogen or Argon).

-

To a flame-dried flask under an inert atmosphere, add the N-Boc protected starting material and anhydrous solvent.

-

Cool the solution to 0 °C.

-

Carefully add the NaH portion-wise. Stir the suspension at 0 °C for 30-60 minutes to allow for deprotonation.

-

Add PMB-Cl dropwise to the suspension.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Validation Checkpoint 3: Monitor by TLC. The doubly protected product will have a significantly higher Rf than the starting material.

-

-

Work-up and Purification:

-

Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by silica gel chromatography to yield the fully protected product.

-

Stepwise Deprotection Protocols

The utility of an orthogonal strategy is realized during the deprotection steps. Below are protocols for removing the Boc, Cbz, and PMB groups independently.

Protocol 4: Acidic Deprotection of the Boc Group

-

Procedure:

-

Dissolve the Boc-protected substrate (which may have other protecting groups like Cbz or PMB) in Dichloromethane (DCM).

-

Add Trifluoroacetic acid (TFA) (5-10 equivalents, often used as a 25-50% solution in DCM) at 0 °C.

-

Stir at room temperature for 1-3 hours. The reaction mechanism involves protonation of the carbamate followed by loss of a stable tert-butyl cation.[13][14]

-

Monitor by TLC until the starting material is consumed.

-

Concentrate the reaction mixture in vacuo. Co-evaporate with a solvent like toluene to remove residual TFA. The product is typically obtained as a TFA salt.

-

Protocol 5: Catalytic Hydrogenolysis of the Cbz Group

-

Procedure:

-

Dissolve the Cbz-protected substrate in a suitable solvent such as Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc).[15]

-

Carefully add Palladium on carbon (Pd/C, 5-10% w/w) to the solution under an inert atmosphere.

-

Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.[15]

-

Stir the mixture vigorously under an atmosphere of H₂ (a balloon is often sufficient) for 2-16 hours.

-

Monitor the reaction by TLC.

-

Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate to yield the deprotected amine.

-

Protocol 6: Oxidative Deprotection of the PMB Group

-

Procedure:

-

Dissolve the PMB-protected substrate in a mixture of DCM and water (e.g., 10:1 ratio).

-

Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2-1.5 equiv) portion-wise at 0 °C. The reaction mixture will typically turn dark.

-

Stir at 0 °C or room temperature for 1-4 hours. The electron-rich PMB group is selectively oxidized over other groups like Boc or Cbz.[11]

-

Monitor reaction completion by TLC.

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Separate the layers and extract the aqueous layer with DCM.

-

Wash the combined organic layers with NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to remove the DDQ byproducts.

-

Conclusion

The successful application of (4R)-4-(aminomethyl)pyrrolidin-2-one in complex molecule synthesis is critically dependent on the strategic implementation of protecting groups. By leveraging the inherent reactivity difference between the primary amine and the lactam nitrogen, and by selecting an orthogonal pair of protecting groups such as Boc and PMB, researchers can achieve selective, stepwise functionalization of this valuable chiral building block. The protocols and strategies outlined in this guide provide a robust framework for unlocking the full synthetic potential of this scaffold in drug discovery and development.

References

-

Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-73. [Link]

-

Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-744. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

-

Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Sadykov, A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(14), 5565. [Link]

-

Matt, C., et al. (2013). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 10(6), 849-867. [Link]

-

Detsi, A., et al. (2009). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 14(12), 5129-5140. [Link]

-

Organic Chemistry Data. (n.d.). PMB Protection - Common Conditions. Organic Chemistry Data. [Link]

-

Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Chem-Station International Edition. [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

-

El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557-6602. [Link]

-

Gessier, F., et al. (2003). Stereoselective Alkylation of N-Boc-protected-5-substituted δ-Lactams: Synthesis of α,δ-Disubstituted δ-Amino Acids. Organic Letters, 5(26), 4935-4938. [Link]

- Google Patents. (2022).

- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

-

Chavan, S. P., et al. (2012). A very practical and selective method for PMB protection of alcohols. Tetrahedron Letters, 53(35), 4683-4686. [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection. Reagent Guides. [Link]

-

Sjölander, J., & Miller, S. J. (2010). Synthesis of Boc-protected bicycloproline. Beilstein Journal of Organic Chemistry, 6, 116. [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

-

Ghasempour, S., et al. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 14, 2419-2426. [Link]

-

University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol School of Chemistry. [Link]

-

Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

-

Firouzabadi, H., et al. (2004). Excellent Method for Cbz-protection of Amines. Chemistry Letters, 33(10), 1272-1273. [Link]

-

Kumar, S., et al. (2012). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Journal of Chemical Sciences, 124(5), 1145-1149. [Link]

-

Kaliappan, K. P. (n.d.). Protecting Groups. IIT Bombay. [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Herzon, S. B., & Woo, C. M. (2012). Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in Nature. Natural Product Reports, 29(8), 875-887. [Link]

-

Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Protective Groups [organic-chemistry.org]

- 3. Protecting group - Wikipedia [en.wikipedia.org]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cbz-Protected Amino Groups [organic-chemistry.org]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 11. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 12. PMB Protection - Common Conditions [commonorganicchemistry.com]

- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Deployment of (4R)-4-(aminomethyl)pyrrolidin-2-one in Peptidomimetic Design

Executive Summary

(4R)-4-(aminomethyl)pyrrolidin-2-one (hereafter referred to as (4R)-AMP ) represents a critical class of

Unlike standard Freidinger lactams (which constrain the

This guide details the mechanistic rationale, chemical protection strategies, and solid-phase peptide synthesis (SPPS) protocols for integrating (4R)-AMP into bioactive peptide sequences.

Mechanistic Rationale & Structural Impact

The Entropy Problem in Linear Peptides

Linear peptides containing GABA or

The (4R)-AMP Solution

(4R)-AMP constrains the flexible GABA backbone into a 5-membered pyrrolidinone ring.

-

Backbone Rigidity: The cyclization restricts rotation around the

bond. -